1-(2-methoxyphenyl)-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea
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Overview
Description
1-(2-methoxyphenyl)-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a methoxyphenyl group, a thiophenyl group, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea typically involves the following steps:
Formation of the Methoxyphenyl Isocyanate: This can be achieved by reacting 2-methoxyaniline with phosgene or a phosgene substitute under controlled conditions to form 2-methoxyphenyl isocyanate.
Preparation of the Tetrahydropyran Intermediate: The tetrahydropyran ring can be synthesized through a series of reactions starting from a suitable precursor such as 2-hydroxyethyl tetrahydropyran.
Coupling Reaction: The final step involves the reaction of the methoxyphenyl isocyanate with the tetrahydropyran intermediate in the presence of a base such as triethylamine to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyphenyl)-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea can undergo various types of chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Strong nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-methoxyphenyl)-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyphenyl and thiophenyl groups can facilitate binding to specific sites, while the urea moiety can form hydrogen bonds, enhancing its interaction with the target.
Comparison with Similar Compounds
Similar Compounds
1-(2-methoxyphenyl)-3-(phenylmethyl)urea: Lacks the thiophenyl and tetrahydropyran groups.
1-(2-methoxyphenyl)-3-((4-(pyridin-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea: Contains a pyridinyl group instead of a thiophenyl group.
1-(2-methoxyphenyl)-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)ethyl)urea: Has an ethyl linker instead of a methyl linker.
Uniqueness
1-(2-methoxyphenyl)-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea is unique due to the combination of its methoxyphenyl, thiophenyl, and tetrahydropyran groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
1-(2-Methoxyphenyl)-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea is a complex organic compound with significant potential in pharmacological applications. Its unique structural features, including a urea functional group, methoxyphenyl group, and thiophene-substituted tetrahydropyran moiety, suggest diverse biological activities. This article reviews the compound's biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H24N2O3S, with a molecular weight of approximately 348.46 g/mol. The presence of the urea linkage is often associated with various biological activities, including anti-inflammatory and antimicrobial properties.
1. Anti-inflammatory Activity
Research indicates that compounds with similar structural features exhibit anti-inflammatory properties. The urea derivatives can modulate pathways involved in inflammation, potentially acting on receptors that regulate pain and inflammatory responses. A study demonstrated that related compounds reduced inflammatory markers in animal models, suggesting a potential for therapeutic use in inflammatory diseases.
2. Antimicrobial Properties
The thiophene and methoxy groups enhance the pharmacological profile of the compound, improving solubility and bioavailability. Studies have shown that similar compounds possess significant antimicrobial activity against various bacterial strains. For instance, derivatives with thiophene rings have been documented to inhibit bacterial growth effectively .
3. Anticancer Potential
Emerging evidence suggests that this compound may exhibit anticancer properties. Compounds with similar structures have been found to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The urea functional group is believed to play a crucial role in these mechanisms by interacting with specific molecular targets involved in cell proliferation and survival.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with various enzymes, receptors, and ion channels within biological systems, modulating several biochemical pathways. This interaction could lead to the observed anti-inflammatory, antimicrobial, and anticancer effects.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-(4-chlorophenyl)-3-methylurea | Contains a chlorophenyl group | Anti-cancer activity |
1-(4-fluorophenyl)-3-(pyridin-3-yl)urea | Fluorinated phenyl ring | Antimicrobial properties |
1-(benzo[b]thiophen-7-yl)-3-methylurea | Benzo[b]thiophene moiety | Anti-inflammatory effects |
Uniqueness : The combination of a methoxy group and a thiophene-substituted tetrahydropyran structure in this compound may confer distinct pharmacological properties not observed in these similar compounds, making it a promising candidate for further research and development.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[(4-thiophen-2-yloxan-4-yl)methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-22-15-6-3-2-5-14(15)20-17(21)19-13-18(8-10-23-11-9-18)16-7-4-12-24-16/h2-7,12H,8-11,13H2,1H3,(H2,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJFOZHCVVIUJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2(CCOCC2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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